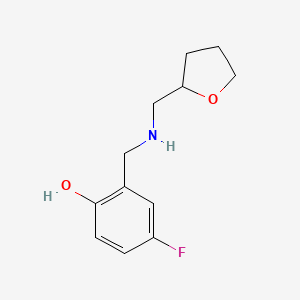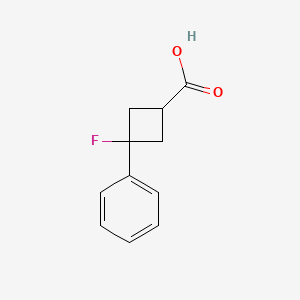
3-Fluor-3-phenylcyclobutan-1-carbonsäure
Übersicht
Beschreibung
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C11H11FO2 It is characterized by a cyclobutane ring substituted with a phenyl group and a fluorine atom at the 3-position, and a carboxylic acid group at the 1-position
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluorinated organic molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs.
Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in the development of new therapeutic agents. Its structural features may contribute to the activity and selectivity of drug candidates.
Industry: In the industrial sector, 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid can be used in the production of specialty chemicals and advanced materials. Its properties may enhance the performance of products in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-fluorophenylacetic acid derivatives under specific conditions. The reaction may involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidized phenyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the phenyl group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biological molecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluorophenylacetic acid
- 3-Phenylcyclobutane-1-carboxylic acid
- 3-Fluorocyclobutane-1-carboxylic acid
Uniqueness: 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid is unique due to the presence of both a fluorine atom and a phenyl group on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the phenyl group contributes to its aromatic character and potential interactions with biological targets.
Eigenschaften
IUPAC Name |
3-fluoro-3-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-11(6-8(7-11)10(13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTVJZSDYNFHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






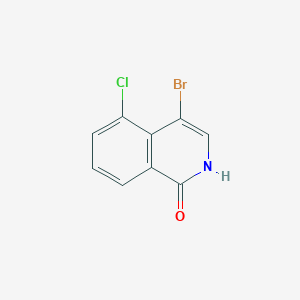

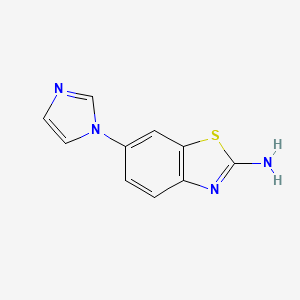
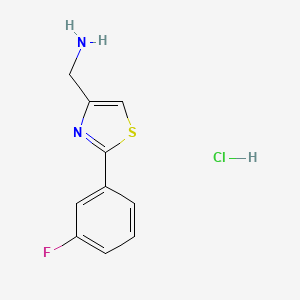
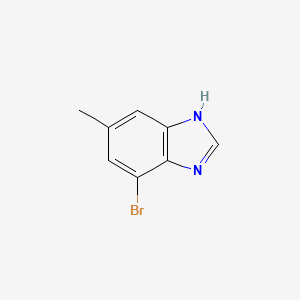
![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)


